1-benzoyl-4-propylpiperazine

Cognitive enhancement AMPA receptor modulation Nootropic screening

Medicinal chemistry and forensic labs require authentic benzoylpiperazine reference standards to validate method specificity and SAR conclusions. 1-Benzoyl-4-propylpiperazine (CAS 19729-72-7) is the unsubstituted core scaffold for GlyT1 inhibitor development. - **SAR Control**: N-4 propyl chain establishes lipophilicity window (cLogP 1.7-2.0); ideal inactive control for para-substituted antiarrhythmic studies - **Analytical Standard**: Distinct GC-MS fragments (m/z 232, 105, 127); certified for HPLC isomer separation from 1-(4-propylbenzoyl)piperazine - **Immediate Supply**: Available as free base or HCl salt; bulk R&D quantities ready

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B4848670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-4-propylpiperazine
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCCN1CCN(CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H20N2O/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
InChIKeyPLJTWSGWVULAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-propylpiperazine: Technical Baseline & Sourcing


1-Benzoyl-4-propylpiperazine (CAS 19729-72-7; IUPAC: phenyl-(4-propylpiperazin-1-yl)methanone) is an N-acylated piperazine derivative with molecular formula C₁₄H₂₀N₂O and molecular weight 232.32 g/mol [1]. It exists as a free base and is also commercially available as its monohydrochloride salt (CAS 19729-87-4, C₁₄H₂₁ClN₂O, MW 268.78) . The compound features a benzoyl group at the N-1 position and an n-propyl chain at the N-4 position of the piperazine ring, placing it within the benzoylpiperazine chemotype that has been explored as a privileged scaffold for GlyT1 inhibition [2] and other CNS targets [3].

1-Benzoyl-4-propylpiperazine: Why In-Class Substitution Fails


Benzoylpiperazines are not functionally interchangeable scaffolds. The N-4 alkyl chain length and substitution pattern on the benzoyl ring critically modulate both target engagement and physicochemical properties. In the GlyT1 inhibitor series, N-4 propyl substitution contributes to a specific lipophilicity window (calculated LogP approximately 1.7-2.0) that balances membrane permeability with aqueous solubility. Replacement with a propanoyl group (as in Sunifiram/DM-235) alters hydrogen-bonding capacity and electronic distribution [1]. Substitution on the benzoyl ring—such as para-chloro addition—has been shown to confer antiarrhythmic activity that is absent in the unsubstituted parent compound [2]. Even positional isomerism (e.g., 1-(4-propylbenzoyl)piperazine vs. 1-benzoyl-4-propylpiperazine) yields distinct three-dimensional pharmacophores with divergent biological recognition [3]. These structure-activity relationship (SAR) findings demonstrate that generic substitution within the piperazine class introduces quantifiable changes in potency, selectivity, and ADME properties.

1-Benzoyl-4-propylpiperazine: Quantitative Differentiation Evidence


N-4 Propyl vs. Propanoyl: Cognitive Enhancement Divergence

1-Benzoyl-4-propylpiperazine (N-4 propyl) and Sunifiram (1-benzoyl-4-propanoylpiperazine, N-4 propanoyl) differ by a single oxygen atom at the N-4 side chain. This substitution converts a simple alkyl chain (propyl) to an acyl group (propanoyl), fundamentally altering the compound's hydrogen-bonding capacity and metabolic susceptibility. While Sunifiram has been characterized as an AMPAkine with pro-cognitive effects in rodent models [1], 1-benzoyl-4-propylpiperazine lacks the carbonyl oxygen required for the hydrogen-bonding interactions observed in AMPA receptor modulation. The propyl-substituted compound serves as a non-AMPAkine control for structure-activity relationship studies where side-chain polarity is the variable of interest [2].

Cognitive enhancement AMPA receptor modulation Nootropic screening

Unsubstituted vs. Para-Chloro Benzoyl: Antiarrhythmic Differentiation

In a systematic evaluation of piperazine analogs as antiarrhythmic agents, 1-n-propyl-4-p-chlorobenzoylpiperazine hydrochloride demonstrated measurable protection against aconitine-induced cardiac arrhythmias in cats, whereas 1-n-propyl-4-benzoylpiperazine hydrochloride (the target compound) showed no such protective effect [1]. This difference arises from the electron-withdrawing para-chloro substituent on the benzoyl ring, which is absent in 1-benzoyl-4-propylpiperazine. The para-chloro modification alters the electronic distribution of the benzoyl moiety, affecting target binding within cardiac ion channels [2].

Cardiac pharmacology Antiarrhythmic screening Procaine amide analogs

Positional Isomerism: N-4 Propyl vs. Para-Propylbenzoyl

1-Benzoyl-4-propylpiperazine (CAS 19729-72-7) and 1-(4-propylbenzoyl)piperazine (CAS 67665-99-8) are positional isomers that differ in the location of the propyl group: on the piperazine N-4 in the former versus on the para position of the benzoyl ring in the latter [1]. This structural difference yields distinct physicochemical and chromatographic properties. The N-4 propyl substitution in 1-benzoyl-4-propylpiperazine provides a basic tertiary amine (pKa predicted ~7-8) , while 1-(4-propylbenzoyl)piperazine contains a secondary piperazine amine (pKa predicted ~9-10) . These isomers are not analytically interchangeable and require distinct reference standards for method development.

Positional isomer differentiation Chemical sourcing Analytical reference standards

GlyT1 Inhibitor Scaffold: N-4 Propyl as SAR Baseline

The benzoylpiperazine chemotype has been established as a privileged scaffold for GlyT1 inhibition, with compounds in this class achieving nanomolar IC₅₀ values and excellent selectivity against GlyT2 (>100-fold) [1]. Within this series, the N-4 propyl substituent (as in 1-benzoyl-4-propylpiperazine) serves as a foundational alkyl chain length. SAR studies across the benzoylpiperazine GlyT1 inhibitor series demonstrate that N-4 alkyl chain length directly modulates potency and physicochemical properties: shorter chains (methyl, ethyl) often reduce potency, while longer chains (butyl, pentyl) increase lipophilicity beyond the optimal range for CNS penetration [2]. The N-4 propyl group represents a balance point in this optimization landscape [3]. The compound can serve as a reference standard for establishing baseline GlyT1 inhibitory activity prior to benzoyl ring functionalization.

GlyT1 inhibition CNS drug discovery Schizophrenia research

Free Base vs. Hydrochloride Salt: Solubility & Stability

1-Benzoyl-4-propylpiperazine is commercially available in two forms: the free base (CAS 19729-72-7) and the monohydrochloride salt (CAS 19729-87-4) . The hydrochloride salt exhibits significantly enhanced aqueous solubility compared to the free base, which is critical for in vitro assays requiring aqueous buffers and for in vivo dosing formulations [1]. The free base has calculated LogP ~1.73, indicating moderate lipophilicity . Conversion to the hydrochloride salt (MW 268.78 vs. 232.32 for free base) improves aqueous solubility by approximately 5- to 10-fold based on class-level behavior of benzoylpiperazine salts [2].

Salt form selection Solubility enhancement Stability profiling

Analytical Reference Standard: Retention Time & Spectral Signatures

1-Benzoyl-4-propylpiperazine possesses distinct analytical signatures that differentiate it from other piperazine-class compounds, including benzylpiperazines and phenylpiperazines. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the identification of piperazine-class compounds in forensic contexts, with benzoylpiperazines showing characteristic fragmentation patterns distinct from benzyl- and phenylpiperazine analogs [1]. The molecular ion of 1-benzoyl-4-propylpiperazine (m/z 232 for free base) and its characteristic fragment ions (m/z 105 for benzoyl cation, m/z 127 for N-propylpiperazine fragment) provide unambiguous identification [2].

Forensic analysis Analytical method development Reference standards

1-Benzoyl-4-propylpiperazine: Research & Industrial Application Scenarios


Negative Control in Antiarrhythmic Screening (Para-Substituted Analogs)

As established in direct comparative pharmacology studies, 1-n-propyl-4-benzoylpiperazine hydrochloride shows no protective effect against aconitine-induced arrhythmias, unlike its para-chloro substituted analog [1]. This compound serves as an ideal inactive control in cardiac electrophysiology experiments investigating structure-activity relationships of benzoyl ring substituents. Researchers evaluating novel para-substituted benzoylpiperazines can use 1-benzoyl-4-propylpiperazine to confirm that any observed antiarrhythmic activity is attributable to the para substituent rather than the core piperazine scaffold [1].

GlyT1 Inhibitor Scaffold Baseline for SAR Library

The benzoylpiperazine chemotype is validated as a privileged scaffold for GlyT1 inhibition with demonstrated nanomolar potency and >100-fold selectivity over GlyT2 [2]. 1-Benzoyl-4-propylpiperazine, with its unsubstituted benzoyl ring and N-4 propyl chain, represents the minimal pharmacophore for this activity class. Medicinal chemistry groups can procure this compound as a reference standard for library design, using it as the starting template for systematic benzoyl ring functionalization to optimize GlyT1 inhibitory potency, CNS penetration, and metabolic stability [3].

Forensic Reference Standard for Piperazine-Class Designer Drugs

Analytical methods for piperazine-class compounds require authentic reference standards to establish unambiguous identification criteria [4]. 1-Benzoyl-4-propylpiperazine, as a member of the benzoylpiperazine subclass, possesses distinct GC-MS fragmentation patterns (m/z 232, 105, 127) and chromatographic retention characteristics that differentiate it from benzylpiperazines and phenylpiperazines [4]. Forensic laboratories developing or validating LC-MS/MS or GC-MS methods for seized drug analysis require this compound as a certified reference material for method calibration and validation [4].

Positional Isomer Differentiation in Analytical Method Development

As demonstrated by calculated physicochemical property differences between 1-benzoyl-4-propylpiperazine and 1-(4-propylbenzoyl)piperazine (LogP difference ~0.8-1.3 units; pKa difference ~1-2 units) [5], these positional isomers are chromatographically separable. Analytical chemists developing HPLC or UPLC methods for purity assessment, stability indicating assays, or impurity profiling require authentic samples of both isomers to establish resolution and relative retention times. Procurement of 1-benzoyl-4-propylpiperazine with certified positional isomer content enables accurate method validation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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